7-Methylquinoline

Description

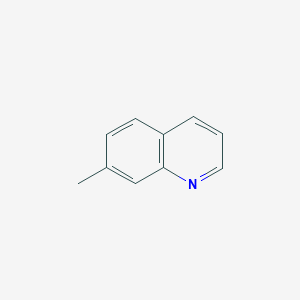

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYVCOSVYOSHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025657 | |

| Record name | 7-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Methylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

484.7 to 486.5 °F at 760 mmHg (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

230 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-60-2 | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOW995K43C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

95 to 100 °F (NTP, 1992) | |

| Record name | 7-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 7-Methylquinoline, a heterocyclic aromatic organic compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties of 7-Methylquinoline

7-Methylquinoline presents as a white to light yellow crystalline powder or a low melting solid/liquid. Its core physical properties, melting and boiling points, are critical parameters for its handling, purification, and application in various chemical syntheses.

Data Presentation: Physical Properties

The following table summarizes the experimentally determined melting and boiling points for 7-Methylquinoline.

| Physical Property | Value (°C) | Value (°F) | Notes |

| Melting Point | 34 - 37[1] | 95 - 100[2] | The literature indicates a range, which is common for organic compounds. |

| Boiling Point | 251 - 253[3] | 484.7 - 486.5[2] | At standard atmospheric pressure (760 mmHg). |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the 7-Methylquinoline sample is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the sample, and the tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup (Mel-Temp): The capillary tube is inserted into the heating block of the melting point apparatus.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, typically with a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.[2]

-

Heating and Observation: The apparatus is heated gradually. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2 °C per minute as the melting point is neared to ensure accuracy.[2]

-

Data Recording: Two temperatures are recorded to define the melting range:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

A narrow melting range (0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]

Boiling Point Determination: Distillation and Thiele Tube Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[5]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: The 7-Methylquinoline sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently.

-

Data Recording: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

This micro-method is ideal when only a small amount of the substance is available.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

High-boiling point oil

Procedure:

-

Sample Preparation: A small amount of liquid 7-Methylquinoline is placed in the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing oil.

-

Heating and Observation: The Thiele tube is heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like 7-Methylquinoline.

Caption: General workflow for determining the melting and boiling points of 7-Methylquinoline.

References

An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis, alongside in-depth analysis of its spectroscopic signatures, are presented to support research and development activities. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Molecular Structure and Formula

7-Methylquinoline is a derivative of quinoline (B57606) with a methyl group substituted at the C7 position. The core is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Molecular Formula: C₁₀H₉N[1]

IUPAC Name: 7-methylquinoline[1]

CAS Number: 612-60-2[1]

Molecular Weight: 143.19 g/mol [1]

Below is a diagram illustrating the molecular structure of 7-Methylquinoline with atom numbering.

Caption: Molecular structure of 7-Methylquinoline with IUPAC numbering.

Physicochemical Properties

A summary of the key physical and chemical properties of 7-Methylquinoline is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear yellow liquid or oil | [1] |

| Melting Point | 35-37 °C | |

| Boiling Point | 258 °C | |

| Density | 1.061 g/cm³ at 20 °C | |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and methanol. | [1] |

| Flash Point | >110 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 7-Methylquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | dd | 1H | H2 |

| 8.07 | d | 1H | H4 |

| 7.88 | s | 1H | H8 |

| 7.68 | d | 1H | H5 |

| 7.35 | m | 2H | H3, H6 |

| 2.55 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 150.8 | C2 |

| 148.1 | C8a |

| 138.4 | C7 |

| 136.0 | C4 |

| 128.9 | C5 |

| 128.1 | C4a |

| 126.9 | C6 |

| 125.4 | C8 |

| 121.3 | C3 |

| 21.6 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2920, 2850 | Medium | Methyl C-H stretch |

| 1600, 1505, 1450 | Strong | Aromatic C=C stretch |

| 880, 830 | Strong | C-H out-of-plane bending |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 143

-

Major Fragments:

-

m/z = 142 ([M-H]⁺): Loss of a hydrogen radical.

-

m/z = 115 ([M-H-HCN]⁺): Loss of a hydrogen radical followed by hydrogen cyanide, a characteristic fragmentation of the quinoline ring.

-

Experimental Protocols

Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and widely used method for the preparation of quinolines.

Reaction Scheme:

m-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 7-Methylquinoline + 5-Methylquinoline

Experimental Procedure:

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene).

-

Acid Addition: Slowly and with constant stirring, add 200 g (109 mL) of concentrated sulfuric acid. The addition should be done in a fume hood, and the flask may be cooled in an ice bath to control the initial exothermic reaction.

-

Heating: Heat the mixture cautiously with a heating mantle. Once the reaction begins (indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic and will continue to reflux without external heating. If the reaction becomes too vigorous, it can be moderated by cooling the flask with a wet towel.

-

Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Allow the mixture to cool to below 100 °C and then cautiously dilute it with 1 liter of water.

-

Transfer the mixture to a larger flask and steam distill to remove any unreacted nitrobenzene (B124822) (if used as the oxidizing agent).

-

Make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution. This will liberate the free quinoline bases.

-

Steam distill the alkaline solution. The methylquinolines will co-distill with the steam. Collect the distillate until it is no longer oily.

-

-

Purification:

-

Separate the oily layer of the distillate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts with the initial oily layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The resulting mixture of 5- and 7-methylquinoline can be separated by fractional distillation under reduced pressure or by chromatography.

-

Logical Workflow for Skraup Synthesis:

Caption: Workflow for the synthesis of 7-Methylquinoline via the Skraup reaction.

Safety and Handling

7-Methylquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key properties of 7-Methylquinoline. The comprehensive spectroscopic data and a detailed protocol for its synthesis will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating its application in the development of novel compounds and materials.

References

The Biological Versatility of 7-Methylquinoline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 7-methylquinoline and its analogues have emerged as a class of compounds with a broad and compelling spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of these molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 7-methylquinoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Quantitative Anticancer Data

The antiproliferative activity of various 7-methylquinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [2] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [2] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) | MCF-7 (Breast) | - (82.9% growth reduction) | [3] |

| Pyrano[3,2-c]quinoline derivative 5e | - | GI50 = 26 nM | [4] |

| Pyrano[3,2-c]quinoline derivative 5h | - | GI50 = 28 nM | [4] |

Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5][6]

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiproliferative activity of new 2-ami... [publikationen.bibliothek.kit.edu]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylquinoline: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) that finds application in various chemical syntheses. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data and safety information for 7-methylquinoline, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a compound's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Appearance | Clear yellow to brown liquid/crystals | [3][4] |

| Melting Point | 35-37 °C | |

| Boiling Point | 258 °C | |

| Water Solubility | Insoluble in water | [4] |

Toxicological Data

The toxicological profile of 7-methylquinoline has been evaluated through various in vitro and in vivo studies. The following tables summarize the key findings.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 (Oral) | - | - | - | Harmful if swallowed (Acute Tox. 4) | [1] |

| LD50 (Oral, Quinoline) | Rat (Wistar) | Oral | 262 mg/kg bw | - | [5] |

| LD50 (Oral, Quinoline) | Rat (unspecified) | Oral | 331 mg/kg bw | - | [5] |

| LD50 (Oral, 2-Methylquinoline) | Rat | Oral | 1230 mg/kg bw | - | [5] |

| LD50 (Dermal, Quinoline) | Rabbit | Dermal | 1377 mg/kg bw | - | [5] |

| LD50 (Dermal, 2-Methylquinoline) | Rabbit | Dermal | 1978 mg/kg bw | - | [5] |

| LC50 (Inhalation, Quinoline) | Rat | Inhalation | 17 ppm - 4000 ppm (estimated) | - | [5] |

Irritation and Sensitization

7-Methylquinoline is classified as a skin and eye irritant.

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Causes skin irritation | Skin Irrit. 2 | [1] |

| Eye Irritation | Causes serious eye irritation | Eye Irrit. 2 | [1] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE 3 | [1] |

| Skin Sensitization | No data available | - |

Genotoxicity

7-Methylquinoline has been shown to be mutagenic in bacterial reverse mutation assays.

| Test System | Metabolic Activation | Result | Concentration | Reference |

| Salmonella typhimurium TA100 | With S9 | Mutagenic | 100 to 600 µ g/plate | [6] |

| Salmonella typhimurium (strain not provided) | Without S9 | Mutagenic | 25 µ g/plate | [6] |

Carcinogenicity

Limited data is available regarding the carcinogenic potential of 7-methylquinoline.

| Species | Route | Result | Reference |

| Sencar mice | Topical | Not significantly tumorigenic | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections describe the general methodologies for the key experiments cited.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of 7-methylquinoline was assessed using the Ames test, which is a widely accepted method for detecting point mutations.

Principle: The assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and grow on a histidine-deficient medium.

General Protocol:

-

Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutations.[8][9][10]

-

Metabolic Activation: An S9 fraction, derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone, is prepared to simulate mammalian metabolism.[11]

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.[8][10]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[10]

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Skin Irritation

The assessment of skin irritation potential is a critical step in safety evaluation. While specific in vivo data for 7-methylquinoline is not detailed, the classification is likely based on standard assays.

Principle: The in vivo rabbit skin irritation test (Draize test) or validated in vitro methods using reconstructed human epidermis models are standard.[12] The principle is to assess the degree of reversible inflammatory changes in the skin following application of the test substance.

General In Vivo Protocol (OECD 404):

-

Animal Model: Albino rabbits are typically used.[12]

-

Application: A small area of the rabbit's back is clipped free of fur. 0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is left in place for a specified period, typically 4 hours.[12]

-

Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the reactions is scored, and an overall irritation index is calculated.

Eye Irritation

Similar to skin irritation, eye irritation potential is a key safety parameter.

Principle: The in vivo rabbit eye irritation test (Draize test) or validated in vitro alternatives are employed to assess the potential of a substance to cause reversible or irreversible damage to the eye.

General In Vivo Protocol (OECD 405):

-

Animal Model: Albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the effects.

Mechanistic Insights and Visualizations

Understanding the mechanism of toxicity is crucial for risk assessment and the development of safer alternatives. While specific signaling pathways for 7-methylquinoline's toxicity are not well-elucidated, its genotoxicity is likely linked to its metabolic activation, a common mechanism for many quinoline derivatives.

The metabolism of the parent compound, quinoline, is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6 in human liver microsomes.[13] A key activation step is the formation of an epoxide, which is a reactive electrophile capable of binding to DNA and causing mutations. The detoxification pathway involves the conversion of the epoxide to a diol by epoxide hydrolase.[13]

The following diagrams illustrate the general workflow for toxicological testing and the proposed metabolic activation pathway for quinolines.

Safety Precautions

Based on the available toxicological data, the following safety precautions should be observed when handling 7-methylquinoline:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area or in a closed system.[1]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Ingestion: Call a poison center or doctor/physician if you feel unwell.[1]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]

-

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[1]

Conclusion

7-Methylquinoline is a compound with moderate acute oral toxicity and is a skin and eye irritant. It has demonstrated mutagenic potential in the Ames test. While a specific in vivo carcinogenicity study on 7-methylquinoline was not found to be positive, the genotoxic nature of the compound warrants caution. The likely mechanism of its genotoxicity involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate. Researchers, scientists, and drug development professionals should handle 7-methylquinoline with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. Further studies to determine a precise oral LD50, to assess its potential for repeated dose toxicity, and to further elucidate its metabolic pathways would provide a more complete toxicological profile.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity assessment of Salacia chinensis by bacterial reverse mutation assay using histidine dependent Salmonella typhimurium tester strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinescience.org [medicinescience.org]

- 11. Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemview.epa.gov [chemview.epa.gov]

- 13. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-methylquinoline in water and various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and quantitative information, alongside detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize 7-methylquinoline.

Introduction to 7-Methylquinoline

7-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline (B57606) with a methyl group at the 7th position. It serves as a valuable intermediate in the synthesis of various organic molecules and has been investigated for its biological activities. Understanding its solubility is critical for its application in chemical reactions, formulation development, and biological assays.

Physicochemical Properties of 7-Methylquinoline:

| Property | Value | Reference |

| CAS Number | 612-60-2 | |

| Molecular Formula | C₁₀H₉N | |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | White to light yellow crystal powder or viscous liquid | [2][3] |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | 258 °C | [1] |

| Density | 1.061 g/mL | [2] |

Solubility of 7-Methylquinoline

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For 7-methylquinoline, its aromatic and heterocyclic nature, combined with the presence of a methyl group, influences its solubility profile.

Aqueous Solubility

7-Methylquinoline exhibits low solubility in water. This is attributed to its largely nonpolar bicyclic aromatic structure, which has limited favorable interactions with polar water molecules.

| Solvent | Temperature | Solubility | Reference |

| Water | 20 °C | < 0.1 g/100 mL (< 1 mg/mL) | [3][4] |

| Water | 68 °F (20 °C) | < 1 mg/mL | [5] |

Solubility in Organic Solvents

Qualitative Solubility of 7-Methylquinoline:

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [6] |

| Ether | Soluble | [6] |

| Benzene | Soluble | [6] |

| Chloroform | Slightly Soluble | [2][7] |

| Methanol | Slightly Soluble | [2][7] |

Comparative Solubility of Related Isomers:

To provide a broader context, the following table includes solubility data for 2-methylquinoline (B7769805) and 6-methylquinoline. It is crucial to note that these values are for isomeric compounds and should be used for comparative purposes only, as the position of the methyl group can influence solubility.

| Compound | Solvent | Temperature | Solubility | Reference |

| 2-Methylquinoline | Water | 25 °C | 498.5 mg/L (estimated) | [8] |

| 2-Methylquinoline | Chloroform | - | Soluble | [9] |

| 2-Methylquinoline | Diethyl Ether | - | Soluble | [9] |

| 6-Methylquinoline | Water | 25 °C | 631.1 mg/L (estimated) | [10][11] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for 7-methylquinoline in specific solvents, the following experimental protocols are provided. The most common and reliable method is the shake-flask method, followed by a suitable analytical technique for quantification.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Objective: To prepare a saturated solution of 7-methylquinoline in a chosen solvent at a constant temperature.

Materials:

-

7-Methylquinoline (solid or liquid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 7-methylquinoline to a glass vial. The excess solid/liquid should be visually apparent.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved compound to settle. For finer suspensions, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the undissolved material.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial to remove any remaining solid particles.

-

Quantification: The concentration of 7-methylquinoline in the filtrate is then determined using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantification by UV-Vis Spectroscopy

This method is suitable if 7-methylquinoline has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Objective: To determine the concentration of 7-methylquinoline in the saturated solution using its absorbance of UV-Vis light.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Filtered saturated solution from the shake-flask method

-

Pure solvent for blank and dilutions

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of 7-methylquinoline in the solvent of interest. Scan the solution over a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Prepare a series of standard solutions of 7-methylquinoline of known concentrations in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, following the Beer-Lambert law.

-

Analyze Sample: Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to obtain the solubility of 7-methylquinoline in the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution, especially in complex mixtures.

Objective: To determine the concentration of 7-methylquinoline in the saturated solution using HPLC with a suitable detector (e.g., UV-Vis or Diode Array Detector).

Materials:

-

HPLC system with a suitable column (e.g., C18) and detector

-

Filtered saturated solution from the shake-flask method

-

Mobile phase solvents

-

Pure solvent for dilutions

Procedure:

-

Method Development: Develop an HPLC method capable of separating 7-methylquinoline from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare Calibration Standards: Prepare a series of standard solutions of 7-methylquinoline of known concentrations in the mobile phase or a compatible solvent.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area (or height). Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

Analyze Sample: Dilute the filtered saturated solution with the mobile phase or a compatible solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculate Solubility: Use the peak area of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to calculate the solubility of 7-methylquinoline.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

References

- 1. 7-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Methylquinoline CAS#: 612-60-2 [m.chemicalbook.com]

- 3. 7-Methylquinoline | 612-60-2 [chemicalbook.com]

- 4. Experienced supplier of 612-60-2,m-Toluquinoline,7-Methylquinoline [riyngroup.com]

- 5. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 7-Methylquinoline | 612-60-2 [amp.chemicalbook.com]

- 8. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 9. 2-甲基喹啉 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Human Metabolome Database: Showing metabocard for 6-Methylquinoline (HMDB0033115) [hmdb.ca]

- 11. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

A Comprehensive Guide to the Historical Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational, historical methods for the synthesis of quinoline (B57606) and its derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and a thorough understanding of its classical synthetic routes is essential for the innovation of novel compounds and efficient production strategies. This document details the core principles, experimental methodologies, and quantitative data for the most significant historical syntheses, presented with clarity and detail to support both academic research and industrial drug development.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and widely recognized method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid.[1][2] The reaction is notoriously vigorous and exothermic, necessitating careful control of reaction conditions.[2]

Reaction Mechanism

The synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate is cyclized and dehydrated in the acidic medium to form 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product.

Caption: Mechanism of the Skraup Quinoline Synthesis.

Experimental Protocol: Synthesis of Quinoline[2]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Water

-

Sodium Hydroxide (B78521) solution (concentrated)

-

Anhydrous Potassium Carbonate

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

-

Heat the reaction mixture carefully to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Quantitative Data

| Starting Aniline | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Ferrous Sulfate | Quinoline | 84-91 | [2] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | 6-Methoxy-8-nitroquinoline | - | [1] |

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a versatile method for preparing a wide range of substituted quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[4]

Reaction Mechanism

The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments recombine via an aldol-type condensation, followed by cyclization and oxidation to yield the quinoline.[3][4]

Caption: General experimental workflow for the Doebner-von Miller reaction.

Experimental Protocol: General Procedure[5]

Materials:

-

Aniline

-

α,β-Unsaturated aldehyde or ketone

-

Strong acid (e.g., concentrated Hydrochloric Acid)

-

Suitable solvent (e.g., ethanol (B145695) or water)

-

Ice water

-

Base for neutralization (e.g., Sodium Hydroxide)

-

Organic solvent for extraction

Procedure:

-

To a stirred solution of aniline in a suitable solvent, add a strong acid.

-

Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

-

Neutralize the mixture with a suitable base.

-

If the product precipitates, collect it by filtration. If it is an oil, extract it with an appropriate organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

Reaction Mechanism

The reaction proceeds through the initial formation of an enamine from the aniline and the β-diketone. This is followed by protonation of the remaining ketone and an intramolecular electrophilic attack on the aniline ring to initiate cyclization. Subsequent dehydration yields the substituted quinoline.[5]

Caption: Mechanism of the Combes Quinoline Synthesis.

Experimental Protocol: General Procedure[5]

Materials:

-

Aniline

-

β-Diketone

-

Strong acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)

-

Crushed ice

-

Base for neutralization

Procedure:

-

Mix the aniline and the β-diketone in a round-bottom flask.

-

Slowly add a strong acid catalyst to the mixture with cooling.

-

Heat the reaction mixture at a specified temperature for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base to precipitate the product.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (quinolones).[7][8] The reaction conditions determine the product, with kinetic control favoring the 4-quinolone (Conrad-Limpach product) and thermodynamic control leading to the 2-quinolone (Knorr product).[7]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base. Under kinetic control (lower temperatures), this intermediate undergoes an electrocyclic ring-closing reaction to form the 4-hydroxyquinoline (B1666331). At higher temperatures (thermodynamic control), an alternative cyclization pathway can lead to the 2-hydroxyquinoline.[8]

Caption: Conrad-Limpach-Knorr synthesis pathways.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines[9]

Materials:

-

Aniline

-

β-Ketoester (e.g., ethyl acetoacetate)

-

High-boiling inert solvent (e.g., mineral oil)

Procedure:

-

Prepare the Schiff base intermediate by reacting the aniline with the β-ketoester, often at room temperature.

-

Heat the isolated Schiff base in a high-boiling inert solvent to approximately 250°C to induce cyclization.

-

Maintain the high temperature until the reaction is complete.

-

Cool the reaction mixture and isolate the 4-hydroxyquinoline product, which often precipitates upon cooling.

-

Purify the product by recrystallization.

Quantitative Data

Limpach reported that using an inert solvent like mineral oil for the cyclization step could increase yields to as high as 95% in many cases, a significant improvement over the solvent-free reactions which often gave yields below 30%.[8]

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10]

Reaction Mechanism

The reaction can proceed through two main pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by intramolecular cyclization and dehydration. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[9]

Caption: General experimental workflow for the Friedländer synthesis.

Experimental Protocol: General Procedure[5]

Materials:

-

2-Aminoaryl aldehyde or ketone

-

Compound containing an α-methylene group

-

Catalyst (acid or base)

-

Suitable solvent (e.g., ethanol, toluene)

Procedure:

-

In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the mixture and perform an appropriate work-up, which may involve neutralization, extraction, and solvent removal.

-

Purify the crude product by recrystallization or column chromatography.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction, or Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base.[11]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine (Schiff base). The enamine tautomer of the imine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.[11]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid[13]

Materials:

-

Isatin

-

Potassium Hydroxide

-

Ethanol (95%)

-

Hydrochloric Acid (concentrated)

Procedure:

-

Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

-

To the stirred KOH solution, add isatin and continue stirring at room temperature for 30-45 minutes.

-

Add acetophenone to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and dilute it with water.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization.

Quantitative Data

| Isatin Derivative | Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Isatin | Acetophenone | KOH | 2-Phenylquinoline-4-carboxylic acid | ~89 | [12] |

| Isatin | Butanone | NaOH | 2,3-Dimethylquinoline-4-carboxylic acid | 84 | [12] |

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester.[13]

Reaction Mechanism

The synthesis begins with the condensation of the aniline with the alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. This intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[13][14]

Experimental Protocol: General Procedure[16][17]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

-

Non-polar solvent for precipitation (e.g., hexane)

Procedure:

-

Condensation: Combine the aniline and diethyl ethoxymethylenemalonate and heat at 100-130°C for 1-2 hours.

-

Cyclization: To the crude intermediate, add a high-boiling solvent and heat to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent to precipitate the crude product. Collect the solid by filtration and wash with the non-polar solvent. The product can be purified by recrystallization.

Quantitative Data for Microwave-Assisted Gould-Jacobs Reaction[18]

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 250 | 1 | 1 |

| 2 | 300 | 1 | 37 |

| 3 | 250 | 10 | 10 |

| 4 | 300 | 5 | 28 |

| 5 | 300 | 5 | 47 |

The Camps Quinoline Synthesis (1899)

The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to produce hydroxyquinolines.[15][16]

Reaction Mechanism

The reaction proceeds via an intramolecular condensation of the o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. The reaction can yield a mixture of two isomeric hydroxyquinolines.[15]

Experimental Protocol: General Procedure[5]

Materials:

-

o-Acylaminoacetophenone

-

Base (e.g., aqueous or alcoholic Sodium Hydroxide)

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve the o-acylaminoacetophenone in a suitable solvent.

-

Add a solution of the base.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with acid to precipitate the product.

-

Collect the product by filtration and purify by recrystallization.

The Niementowski Quinoline Synthesis (1894)

The Niementowski synthesis is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[17]

Reaction Mechanism

The reaction is thought to begin with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring.[17]

Experimental Protocol: General Procedure[21]

Materials:

-

Anthranilic acid

-

Ketone or aldehyde

Procedure:

-

Heat a mixture of anthranilic acid and the carbonyl compound to 120-130°C.

-

Maintain the temperature for a sufficient time to complete the reaction.

-

Cool the reaction mixture and isolate the product.

-

Purification can be achieved by recrystallization.

Note: The high temperatures required for this reaction have made it less commonly used than other methods.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Camps Quinoline Synthesis [drugfuture.com]

- 17. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

7-Methylquinoline: A Technical Guide to its Therapeutic Potential as a Synthetic Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinoline, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry. While direct therapeutic applications of 7-Methylquinoline are not documented, its derivatives have emerged as promising candidates in various therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the biological activities associated with 7-Methylquinoline and its key derivatives. It details the available toxicological data for the parent compound and presents the synthesis, biological evaluation, and experimental methodologies for its most promising therapeutic derivatives. The primary utility of 7-Methylquinoline lies in its role as a versatile scaffold for the development of novel, biologically active agents.

Biological Profile of 7-Methylquinoline

Direct studies on the therapeutic applications of 7-Methylquinoline are scarce. The majority of available data pertains to its toxicological and genotoxic profile.

Genotoxicity and Carcinogenicity

7-Methylquinoline has been evaluated for its mutagenic and carcinogenic potential. In vitro studies have shown that it is mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) with and without metabolic activation.[1] Specifically, it was found to be mutagenic in strain TA100 at concentrations of 100 to 600 µg per plate with metabolic activation.[1] It has also been shown to induce chromosome aberrations and sister chromatid exchange (SCE) in vitro.[1] However, in vivo studies on SENCAR mice indicated that 7-Methylquinoline was not a significant tumor initiator when applied topically.[1][2]

Table 1: Summary of Toxicological Data for 7-Methylquinoline

| Assay Type | Test System | Conditions | Result | Reference |

| Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | With metabolic activation | Mutagenic (100-600 µ g/plate ) | [1] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | Without metabolic activation | Mutagenic (25 µ g/plate ) | [1] |

| Chromosome Aberrations | In vitro | Not specified | Inductive | [1] |

| Sister Chromatid Exchange (SCE) | In vitro | Not specified | Inductive | [1] |

| Tumor Initiation | SENCAR Mice Skin | Topical application | Not significantly tumorigenic | [1][2] |

Therapeutic Applications of 7-Methylquinoline Derivatives

The primary therapeutic relevance of 7-Methylquinoline is as a key starting material and structural backbone for the synthesis of novel bioactive compounds. Two prominent classes of derivatives have demonstrated significant potential in anticancer and antimicrobial applications.

Anticancer Derivatives: 7-Amino-4-methylquinolin-2(1H)-one Series

A series of sixteen novel amide derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer properties.[3][4][5] These compounds were designed based on structural similarities to known protein kinase inhibitors and folic acid antagonists used in cancer therapy.[3]

The synthesized derivatives exhibited selective cytotoxic activity against various cancer cell lines.[3][5] While specific IC50 values are not detailed in the available literature, in vitro testing identified seven compounds with the highest rates of cancer cell growth inhibition.[4][5] Furthermore, three of the synthesized compounds demonstrated the ability to inhibit cancer cell migration in a wound healing assay, a crucial process in tumor metastasis.[3][4]

The synthesis of these derivatives is a multi-step process, starting from the synthesis of the 7-amino-4-methylquinolin-2(1H)-one core, followed by the preparation of protected phenolic acid chlorides, and finally, an amidation reaction.

Diagram 1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one Derivatives

Caption: Synthetic pathway for 7-amino-4-methylquinolin-2(1H)-one derivatives.

Protocol 2.1.2.1: Synthesis of 7-Amino-4-methylquinolin-2(1H)-one Amide Derivatives [3]

-

Protection of Phenolic Acids: The hydroxyl groups of various phenolic acids are protected by acylation with acetic anhydride.

-

Formation of Acid Chlorides: The protected phenolic acids are converted to their corresponding acid chlorides using thionyl chloride.

-

Amidation Reaction: The synthesized 7-amino-4-methylquinolin-2(1H)-one (1.00 mmol) is dissolved in dichloromethane.

-

To this solution, the respective protected acid chloride and triethylamine (as an HCl acceptor) are added.

-

The reaction mixture is stirred for 0.25 hours.[6]

-

The resulting final amide derivative is purified.

-

Deprotection (Optional): For compounds with protected hydroxyl groups, a deprotection step is carried out using 1M NaOH followed by neutralization with acetic acid to yield the final hydroxylated derivatives.[6]

Protocol 2.1.2.2: Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Protocol 2.1.2.3: Wound Healing (Scratch) Assay [7][8]

-

Create a Confluent Monolayer: Cells are seeded in a 6-well or 12-well plate and grown to confluence.

-

Create the "Wound": A sterile 1 mm or 200 µL pipette tip is used to create a straight scratch or "wound" in the cell monolayer.

-

Wash and Treat: The wells are gently washed with PBS to remove detached cells. Fresh medium containing the test compound at a non-toxic concentration is then added. A control well receives medium with the vehicle (e.g., DMSO).

-

Imaging: The wells are imaged using a phase-contrast microscope at time zero (immediately after scratching).

-

Incubation and Monitoring: The plate is returned to the incubator. Images of the same wound area are captured at regular intervals (e.g., every 4-8 hours) until the wound in the control well is closed (typically 24-48 hours).

-

Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the wound area over time.

Antimicrobial Derivatives: Imidazole (B134444) Series

A series of imidazole derivatives based on a 2-chloro-7-methyl-3-formyl quinoline (B57606) scaffold have been synthesized and screened for their antimicrobial activity.[1] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal microorganisms.[1]

While specific Minimum Inhibitory Concentration (MIC) values for this particular series are not available in the reviewed literature, the studies report that some of the synthesized imidazole derivatives exhibit "competent biological activity".[1] Related studies on other quinoline derivatives have reported potent activity, with MIC values as low as 0.125 µg/mL against E. coli for some compounds, indicating the potential of this chemical class.[9]